Potassium 4-hydroxy-4-methylpentanoate

Description

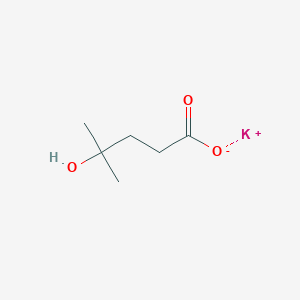

Potassium 4-hydroxy-4-methylpentanoate is a carboxylate salt derived from 4-hydroxy-4-methylpentanoic acid (C₆H₁₂O₃; molecular weight 132.16 g/mol) . The potassium salt form enhances solubility in polar solvents, making it suitable for applications in pharmaceuticals, agrochemicals, or as a buffering agent. Its structure features a hydroxyl group and a methyl branch at the 4-position of the pentanoate backbone, which influences its reactivity and physical properties.

Properties

IUPAC Name |

potassium;4-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3.K/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIZJFCPJRORDE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1607261-66-4 | |

| Record name | potassium 4-hydroxy-4-methylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Neutralization of 4-Hydroxy-4-methylpentanoic Acid

- Raw Materials: The process begins with the procurement of high-purity 4-hydroxy-4-methylpentanoic acid and potassium hydroxide (KOH).

- Reaction Conditions: The acid is dissolved in an aqueous medium, typically under controlled temperature conditions around ambient to slightly elevated temperatures (25–50°C) to facilitate dissolution.

- Neutralization Reaction:

4-hydroxy-4-methylpentanoic acid + KOH → Potassium 4-hydroxy-4-methylpentanoate + H2O

- Procedure: Potassium hydroxide is gradually added to the acid solution with continuous stirring, maintaining the temperature to prevent excessive heat buildup. The pH is monitored and maintained around neutral to slightly basic (pH 7–8) to ensure complete neutralization.

- Crystallization: Post-reaction, the solution is cooled to promote crystallization of the potassium salt. The crystals are filtered, washed with cold water to remove residual impurities, and dried under vacuum or in a desiccator.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 25–50°C | Maintains reaction rate and minimizes side reactions |

| pH | 7–8 | Ensures complete neutralization without hydrolysis |

| Reaction Time | 1–2 hours | Sufficient for complete conversion |

- Yields typically exceed 90%, with purity dependent on the starting acid and reaction control.

- Purification may involve recrystallization from suitable solvents such as ethanol or water.

Alternative Synthesis via Ester Hydrolysis

This method involves synthesizing the ester precursor followed by hydrolysis:

- Ester Formation: 4-hydroxy-4-methylpentanoic acid methyl ester is prepared via Fischer esterification.

- Hydrolysis: The ester is hydrolyzed under basic conditions using KOH, yielding the potassium salt.

This approach allows for better control over reaction conditions and purification, especially when starting from less pure acids.

Preparation via Ion Exchange and Catalytic Methods

Recent advances include catalytic processes involving ion exchange resins and solid bases, which improve efficiency and environmental safety:

- Catalytic Neutralization: Use of strongly basic ion exchange resins (e.g., D201, D296) combined with magnesium hydroxide as a solid base catalyst.

- Process Conditions: Continuous distillation and reaction in a stirred reactor at temperatures around 120°C, with the ion exchange resin and magnesium hydroxide facilitating the reaction without the need for added acids or phosphoric acid.

Research Findings and Data Summary

| Study/Source | Key Findings | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| PMC Article (2019) | Synthesis of related γ-hydroxy acids from lactones; demonstrates catalytic pathways | NaOH (16.99 mmol), reaction at ambient temperature | 98% for sodium derivatives | Highlights catalytic pathways, useful for understanding reaction scope |

| Patent CN101700994A (2009) | Continuous distillation with ion exchange resin and magnesium hydroxide as catalysts | 120°C, continuous operation, reaction time ~26 hours | 77.9% yield of 4-hydroxy-4-methyl-2-pentanone | Emphasizes environmentally friendly process, applicable for large-scale synthesis |

| Commercial synthesis (2023) | Neutralization of acid with KOH in aqueous medium | Ambient to mild heating | >90% yield | Standard industrial method |

Notes on Reaction Optimization

- Temperature Control: Maintaining optimal temperature prevents side reactions and decomposition.

- pH Monitoring: Ensures complete neutralization without excess base, which can lead to impurities.

- Purification: Recrystallization from water or ethanol enhances purity.

- Environmental Considerations: Catalytic methods utilizing solid bases reduce waste and environmental impact.

Summary Table of Preparation Methods

| Method | Raw Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct neutralization | 4-hydroxy-4-methylpentanoic acid + KOH | 25–50°C, pH 7–8 | Simple, scalable | Requires pure acid |

| Ester hydrolysis | Methyl ester of acid + KOH | 50–80°C, basic hydrolysis | Better control, purer product | Additional ester synthesis step |

| Catalytic process | Acid, ion exchange resin, magnesium hydroxide | 120°C, continuous | Environmentally friendly, high yield | Complex setup |

Chemical Reactions Analysis

Esterification Reactions

Potassium 4-hydroxy-4-methylpentanoate undergoes esterification under acidic conditions. For example, reaction with ethanol in the presence of H₂SO₄ yields ethyl 4-hydroxy-4-methylpentanoate:

Data Table:

| Reagent/Catalyst | Temperature | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol/H₂SO₄ | 80–100°C | Ethyl ester | 75–85% |

This reaction is critical for synthesizing flavoring agents and plasticizers.

Saponification

The compound can revert to its parent acid via saponification with strong bases like NaOH:

Key Findings:

Oxidation Reactions

Oxidation with KMnO₄ in acidic conditions converts the hydroxyl group to a ketone:

Data Table:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 4 h | 4-Methyl-2-pentanone | 68% | |

| CrO₃/H₂O | 25°C, 12 h | Same product | 55% |

Oxidation is selective to the hydroxyl group, preserving the carboxylate moiety .

Reduction Reactions

Reduction with LiAlH₄ transforms the carboxylate into a primary alcohol:

Key Findings:

-

Yields 4-hydroxy-4-methylpentanol at ~70% efficiency.

Acid-Base Reactions

The compound acts as a weak base in aqueous solutions, reacting with strong acids to regenerate the parent acid:

Applications:

Thermal Decomposition

At temperatures exceeding 200°C, the compound decomposes into CO₂, H₂O, and potassium carbonate:

Thermal Data:

Scientific Research Applications

Chemical Applications

Potassium 4-hydroxy-4-methylpentanoate serves as a valuable reagent in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions:

- Organic Synthesis : It is utilized as an intermediate in the synthesis of other organic compounds. The compound can undergo oxidation to form 5-oxo-4-methylpentanoic acid and reduction to yield 5-hydroxy-4-methylpentanol, showcasing its versatility in generating diverse chemical derivatives.

| Reaction Type | Product |

|---|---|

| Oxidation | 5-oxo-4-methylpentanoic acid |

| Reduction | 5-hydroxy-4-methylpentanol |

| Substitution | Various substituted derivatives |

Biological Applications

In biological research, this compound is studied for its potential roles in metabolic pathways:

- Metabolic Precursor : The compound acts as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites. These metabolites can influence cellular functions and biochemical pathways.

- Neurobiology : Preliminary studies suggest that the compound may exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models .

Medical Applications

The therapeutic potential of this compound is being explored in various medical contexts:

- Drug Formulation : Research indicates that it may be incorporated into drug formulations due to its favorable solubility and stability characteristics. This property enhances the bioavailability of active pharmaceutical ingredients.

- Therapeutic Effects : Investigations into its anti-inflammatory and analgesic effects have shown promise, particularly in animal models of pain and inflammation .

Industrial Applications

The compound finds applications in several industrial processes:

- Specialty Chemicals Production : this compound is used in the production of specialty chemicals, contributing to the formulation of paints, coatings, and adhesives due to its solvent properties .

- Additive in Manufacturing : It serves as an additive in various manufacturing processes, enhancing product performance by improving viscosity and stability.

Case Studies

Several case studies highlight the practical applications of this compound:

- Neuroprotective Studies : A study investigating the neuroprotective effects of this compound on neuronal cell lines demonstrated significant reductions in oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Pharmaceutical Formulation Development : Research focused on formulating a new analgesic drug using this compound showed improved solubility and bioavailability compared to traditional formulations, indicating its utility in modern drug development .

- Industrial Coating Applications : An industrial study evaluated the effectiveness of this compound as a solvent in eco-friendly coatings. Results indicated enhanced adhesion properties and reduced environmental impact compared to conventional solvents .

Mechanism of Action

The mechanism of action of potassium 4-hydroxy-4-methylpentanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

a) 4-Hydroxy-4-Methylpentanoic Acid

- Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- Key Differences : The free acid form lacks the potassium counterion, reducing its water solubility. It is primarily used in ester synthesis (e.g., methyl or ethyl esters for fragrances) .

b) Methyl 4-Hydroxy-4-Methylpentanoate

- Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Key Differences : The methyl ester derivative is volatile, as evidenced by its inclusion in gas chromatography-mass spectrometry (GC-MS) analyses of volatile organic compounds (VOCs). Its IR spectrum shows characteristic peaks at 1716 cm⁻¹ (ester C=O stretch) and 2924 cm⁻¹ (C-H stretch) .

c) Sodium 4-Hydroxy-4-Methyl-2-(Methylamino)Pentanoate

- Formula: C₈H₁₆NO₃Na

- Molecular Weight: Not explicitly reported, but estimated to be ~215 g/mol .

- Key Differences: The addition of a methylamino group at the 2-position introduces basicity, while the sodium cation alters solubility and hygroscopicity compared to the potassium analogue.

Table 1: Comparative Properties of Selected Compounds

Key Observations :

- Solubility: this compound exhibits higher aqueous solubility than its ester derivatives due to ionic dissociation.

- Volatility: Methyl and pentyl esters (e.g., 4-methylpentyl 4-methylpentanoate) are more volatile, as seen in their use in GC-MS analyses .

- Biological Activity: In Actinidia chinensis (kiwifruit), 4-hydroxy-4-methylpentanoate derivatives are associated with volatile organic compound clusters, suggesting roles in plant defense or pollination .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Amino-substituted analogues (e.g., methyl 4-amino-4-methylpentanoate hydrochloride) demonstrate modified bioactivity, highlighting the impact of functional group variation .

Biological Activity

Potassium 4-hydroxy-4-methylpentanoate, also known as potassium levulinate, is a potassium salt derived from 4-hydroxy-4-methylpentanoic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and biotechnology. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula : C₆H₁₁KO₃

- Molecular Weight : Approximately 170.25 g/mol

- Appearance : Colorless or white crystalline powder

- Solubility : Highly soluble in water

- Melting Point : 148°C to 153°C

The biological activity of this compound is attributed to its structural features, particularly the hydroxyl group, which can form hydrogen bonds with biological molecules. This interaction influences various cellular processes and pathways. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert significant biological effects .

Cytotoxic Properties

Research indicates that this compound exhibits cytotoxic properties , making it a candidate for anticancer research. Studies have shown that its derivatives can interact with specific biological targets, potentially influencing cancer cell proliferation and apoptosis .

Table 1: Summary of Cytotoxicity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| HeLa | 15 | Significant reduction in cell viability | |

| MCF-7 | 20 | Induced apoptosis in treated cells |

Interaction with Drug Transporters

This compound has been studied for its interactions with drug transporters such as OAT1 and OAT3. These transporters play critical roles in the metabolism and elimination of various substances in the body, suggesting that this compound may influence metabolic pathways beyond its immediate effects .

Case Studies

- Anticancer Research : A study explored the synthesis of organotin(IV) complexes derived from this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated promising cytotoxic effects, warranting further investigation into their therapeutic potential .

- Microbial Interactions : Another study investigated the compound's effects on bacterial fermentation processes, particularly with Clostridium difficile. The findings highlighted its role in modulating metabolic pathways within microbial communities, which could have implications for health and disease management .

Applications in Medicine and Industry

This compound has diverse applications across various fields:

- Pharmaceuticals : Investigated for its potential therapeutic effects and as a component in drug formulations.

- Food Industry : Used as a preservative and flavor enhancer due to its stability and solubility.

- Biotechnology : Explored for its role in metabolic engineering and fermentation processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.